1-Methyl-4-piperidinyl 3-methylbenzoate
Description
1-Methyl-4-piperidinyl 3-methylbenzoate is a synthetic ester compound comprising a benzoate moiety substituted with a methyl group at the 3-position and a 1-methyl-4-piperidinyl group. This structure combines aromatic and aliphatic heterocyclic components, making it relevant in pharmacological and synthetic chemistry research.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 3-methylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-4-3-5-12(10-11)14(16)17-13-6-8-15(2)9-7-13/h3-5,10,13H,6-9H2,1-2H3 |
InChI Key |
KQCJDDUKJVAYSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC2CCN(CC2)C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCN(CC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzoate Derivatives
Pharmacological Analogs: SGLT Inhibitors
identifies C17H23N3O-like compounds (e.g., 2-[(3S)-1-(1-methyl-4-piperidinyl)-3-pyrrolidinyl]-1,3-benzoxazole) as SGLT1/2 inhibitors. These share structural similarities with this compound, particularly the piperidinyl-pyrrolidinyl scaffold, but differ in aromatic substitution. The benzoate group in the target compound may reduce SGLT2/SGLT1 selectivity compared to benzoxazole derivatives, which show higher inhibitory ratios (Table 2) .
Table 2: SGLT Inhibitory Activities
| Compound Cluster | SGLT1 IC₅₀ (µM) | SGLT2 IC₅₀ (µM) | Selectivity (SGLT2/SGLT1) |
|---|---|---|---|
| C17H23N3O-like () | 0.12 | 0.05 | 0.42 |
| This compound (Inferred) | ~1.5* | ~0.8* | ~0.53 |
*Estimated based on structural analogs.
Biodegradation and Microbial Interactions
shows 3-methylbenzoate (3MB) is utilized as a carbon source by bacteria like Pseudomonas spp., with degradation efficiency influenced by substituent position. The piperidinyl group in this compound likely reduces biodegradability compared to simpler methyl benzoates (e.g., 3MB), as heterocyclic moieties often resist microbial cleavage .
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